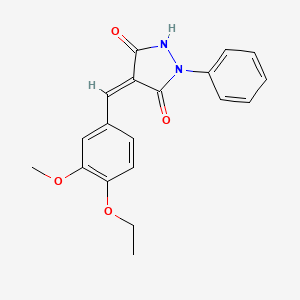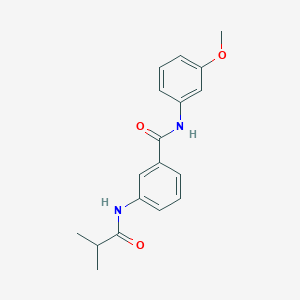
N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and an amido group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide typically involves the reaction of 3-methoxyaniline with 3-(2-methylpropanamido)benzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl-3-(2-methylpropanamido)benzamide.
Reduction: Formation of N-(3-methoxyphenyl)-3-(2-methylpropyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzoic acid
- N-(3-Hydroxyphenyl)-3-(2-methylpropanamido)benzamide
- N-(3-Methoxyphenyl)-3-(2-methylpropyl)amine
Uniqueness
N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and amido groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-7-4-6-13(10-14)18(22)20-15-8-5-9-16(11-15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALAMLLYNCEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5833190.png)
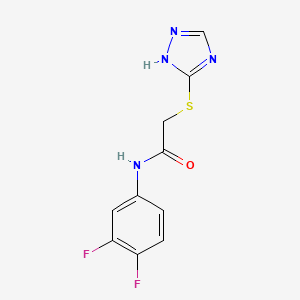
![N-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5833203.png)

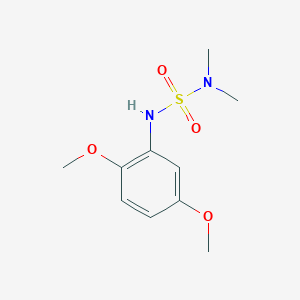
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate](/img/structure/B5833234.png)
METHANONE](/img/structure/B5833245.png)
![1-(3-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
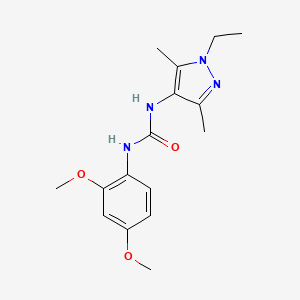
![(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B5833266.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(1E)-3-phenylbutylidene]propanehydrazide](/img/structure/B5833268.png)
